sodium;2-methoxy-2-oxoethanesulfonate
Description
Contextualization of Sulfonate Compounds in Modern Organic and Environmental Chemistry
Sulfonate compounds, characterized by the R-SO₃⁻ functional group, are of considerable importance in both academic research and industrial applications. cosmileeurope.eu Their significance stems from a combination of unique physical and chemical properties.
In organic chemistry, sulfonic acids are recognized as strong acids, often a million times more acidic than their carboxylic acid counterparts. cosmileeurope.eu This high acidity makes them effective catalysts in a variety of organic reactions, such as esterification and acid-catalyzed rearrangements. cosmileeurope.eu Furthermore, sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering them valuable intermediates in the synthesis of complex organic molecules. researchgate.net The introduction of a sulfonate group can also dramatically alter the solubility of an organic molecule, a property that is widely exploited. acs.org
This modification of solubility is central to one of the most significant applications of sulfonates: their use as surfactants in detergents and cleaning agents. nih.govnih.gov The amphiphilic nature of many sulfonate compounds, possessing a polar sulfonate head and a nonpolar hydrocarbon tail, allows them to bridge the interface between water and oils, facilitating the removal of greasy substances. ewg.org Alkylbenzene sulfonates are a primary example of anionic surfactants used extensively in laundry detergents. ewg.org The biodegradability of these surfactants is a key consideration in their formulation to minimize environmental impact. ewg.org
From an environmental perspective, the prevalence and persistence of some sulfonate compounds are areas of active research. researchgate.net For instance, certain perfluorinated sulfonates (a class of organofluorine compounds) are known for their environmental persistence and have been detected in various environmental compartments. researchgate.net The environmental fate of shorter-chain sulfonates is also of interest, as they are often used as replacements for their longer-chain counterparts. nih.gov Understanding the transport and potential for degradation of these compounds in soil and water is crucial for environmental risk assessment. researchgate.netresearchgate.net
Theoretical Foundations for Investigating Substituted Ethanesulfonate (B1225610) Structures
The study of substituted ethanesulfonate structures, such as sodium;2-methoxy-2-oxoethanesulfonate, is well-supported by modern computational chemistry techniques. Theoretical methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory, are powerful tools for elucidating the electronic structure, geometry, and vibrational properties of these molecules. acs.orgessentialsbycatalina.com
Computational studies can predict the most stable conformations of a molecule by calculating the relative energies of different geometric arrangements. acs.orgessentialsbycatalina.com For a molecule like 2-methoxy-2-oxoethanesulfonate, this would involve analyzing the rotational barriers around the carbon-carbon and carbon-sulfur bonds. Natural Bond Orbital (NBO) analysis is another valuable technique that can provide insights into the electronic distribution within the molecule, including the nature of the bonding and the characteristics of the sulfonate group as a potential leaving group. acs.orgessentialsbycatalina.com
Furthermore, theoretical calculations can be used to simulate spectroscopic data, such as infrared (IR) and Raman spectra. acs.orgessentialsbycatalina.com By comparing these computationally predicted spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. acs.orgessentialsbycatalina.com This synergy between theoretical and experimental approaches is crucial for a comprehensive understanding of the molecular structure and behavior. acs.orgessentialsbycatalina.com Molecular docking studies, another computational approach, can be used to predict the binding affinity of sulfonamides and related compounds to biological targets, which is particularly relevant in the design of new therapeutic agents. ci.guide The geometric and electronic properties of a molecule, which can be thoroughly investigated through theoretical methods, are key determinants of its biological reactivity and how it interacts with receptor sites. nih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 29508-16-5 sigmaaldrich.com |
| Linear Formula | C₃H₅NaO₅S sigmaaldrich.com |
| Molecular Weight | 176.13 g/mol sigmaaldrich.com |
| InChI Key | WBBRPXWDTRIWHQ-UHFFFAOYSA-M sigmaaldrich.com |
Table 2: Research Findings on a Structurally Related Compound (Sodium Methyl 2-Sulfolaurate)
| Property | Finding | Reference |
| Synthesis | Can be synthesized via esterification, sulfonation, and neutralization of lauric acid. | buct.edu.cn |
| Application | Used as an emulsifier in acrylate (B77674) emulsion polymerization. | buct.edu.cn |
| Surfactant Properties | Exhibits good foaming, cleansing, and emulsifying properties. | essentialsbycatalina.com |
| Environmental Profile | Considered to be readily biodegradable. | essentialsbycatalina.comci.guide |
| Physicochemical Properties | The Hydrophile-Lipophile Balance (HLB) value is reported as 14.7, and the Critical Micelle Concentration (CMC) is 13.20 mmol/L at 28 °C. | buct.edu.cn |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating the target analyte from other components in a sample mixture prior to its detection and quantification. The choice of chromatographic method is dependent on the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous measurement of absorbance over a wide range of wavelengths.
For a compound such as sodium;2-methoxy-2-oxoethanesulfonate, which is polar and lacks a significant chromophore for strong UV absorption at higher wavelengths, HPLC-DAD analysis presents certain challenges. Detection would likely be performed at low UV wavelengths (e.g., below 220 nm). However, many other organic molecules and potential matrix components also absorb in this region, which can lead to interferences and reduced selectivity. The specificity of the method would depend heavily on achieving complete chromatographic separation from any interfering compounds. Method development would involve the careful optimization of the mobile phase composition and the selection of an appropriate stationary phase, likely a polar-modified reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to achieve adequate retention and resolution.
Table 1: Key Parameters for HPLC-DAD Method Development
| Parameter | Description and Considerations for this compound |
|---|---|
| Stationary Phase (Column) | Due to the high polarity, standard C18 columns may provide insufficient retention. Options include polar-embedded or polar-endcapped reversed-phase columns, or HILIC columns. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is typically required for complex samples. |
| Detection Wavelength | Likely in the low UV range (e.g., 200-220 nm) due to the absence of a strong chromophore. A full spectral scan (190-400 nm) would be used to identify the absorbance maximum. |
| Flow Rate | Typically 0.5 - 1.5 mL/min for standard analytical columns (e.g., 4.6 mm i.d.). |
| Column Temperature | Controlled temperature (e.g., 25-40 °C) is used to ensure reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Trace Analysis
For the trace analysis of polar contaminants in complex environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its exceptional sensitivity and selectivity. sepscience.com This method couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
An LC-MS/MS method for this compound would involve chromatographic separation followed by ionization of the target molecule, typically using electrospray ionization (ESI). Given its structure, the analysis would be performed in negative ion mode (ESI-), detecting the deprotonated molecule [M-Na]⁻. The tandem mass spectrometer would then isolate this precursor ion, induce fragmentation, and monitor specific product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. This approach is widely accepted for analyzing various classes of pesticides and polar contaminants in water. nih.gov
Table 2: Plausible LC-MS/MS Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition |
|---|---|
| Ionization Mode | Electrospray Ionization, Negative (ESI-) |
| Precursor Ion [M-Na]⁻ | m/z 153.0 |
| Product Ion 1 (Quantitative) | m/z 93.0 (Loss of SO2) |
| Product Ion 2 (Qualitative) | m/z 80.0 (SO3⁻ fragment) |
| Collision Energy | To be optimized empirically for maximum product ion intensity. |
| Dwell Time | Typically 50-200 ms per transition. |
Sample Preparation and Extraction Protocols for Environmental Samples
Effective sample preparation is a critical step to isolate the target analyte from the sample matrix, concentrate it to detectable levels, and remove interfering substances that could compromise the analysis.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is an advanced technique used to extract compounds from solid or semi-solid samples. indianchemicalsociety.com The process utilizes microwave energy to heat the extraction solvent rapidly and efficiently, which accelerates the release of analytes from the sample matrix into the solvent. nih.gov This method offers advantages such as reduced extraction time and lower solvent consumption compared to conventional techniques. nih.gov
For the extraction of this compound from environmental solids like soil or sediment, MAE would be a suitable approach. The selection of an appropriate solvent is crucial; given the polar nature of the target compound, polar solvents such as water, methanol, or a mixture thereof would be effective. Key parameters including extraction temperature, time, and the solid-to-solvent ratio would need to be optimized to maximize recovery.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples, particularly water. youtube.com The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.
Extracting a small, highly polar, and hydrophilic compound like this compound from water samples using SPE can be challenging. Standard reversed-phase sorbents (e.g., C18) would likely fail to retain the compound effectively. A more successful approach would involve using an anion-exchange or a mixed-mode stationary phase that can retain the negatively charged sulfonate group. Some studies note that very hydrophilic sulfonates can be difficult to extract with certain sorbents, highlighting the need for careful method development. nih.gov
Table 3: Steps in Developing an SPE Method
| Step | Description and Considerations |
|---|---|
| Sorbent Selection | Anion-exchange or mixed-mode (anion-exchange/reversed-phase) sorbent is recommended for the polar, anionic analyte. |
| Conditioning | The sorbent is treated with a solvent (e.g., methanol) and then equilibrated with reagent water to activate the stationary phase. |
| Sample Loading | The aqueous sample (pH adjusted if necessary) is passed through the cartridge at a controlled flow rate to ensure analyte retention. |
| Washing | The cartridge is washed with a weak solvent to remove co-sorbed interfering compounds without eluting the analyte. |
| Elution | The retained analyte is eluted from the sorbent using a small volume of a strong solvent (e.g., methanol with ammonia or formic acid). |
Direct Aqueous Injection Methods
For highly water-soluble and polar organic compounds, direct aqueous injection is a streamlined analytical approach that minimizes sample preparation. nih.govrsc.org This technique involves injecting the aqueous sample, often after simple filtration, directly into the LC-MS/MS system. lcms.cz The primary advantages are speed, reduced potential for analyte loss during complex extraction steps, and lower generation of solvent waste. chromatographyonline.com
This method is highly suitable for the analysis of this compound in relatively clean water matrices like drinking water or groundwater. The success of direct aqueous injection is heavily reliant on the high sensitivity and selectivity of the LC-MS/MS detector, which can distinguish the analyte from matrix components. For more complex matrices like surface water or wastewater, a "dilute-and-shoot" approach may be used, where the sample is simply diluted with the mobile phase before injection to minimize matrix effects. restek.com
Validation of Analytical Procedures
Assessment of Limits of Detection and Quantification
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The determination of LOD and LOQ is a critical component of method validation, especially for impurity profiling and trace analysis.
Despite extensive searches, no specific studies detailing the determination of LOD and LOQ for analytical methods targeting this compound were found. Typically, these values are established using one of several methods, including the signal-to-noise ratio approach, the standard deviation of the response and the slope of the calibration curve, or through visual evaluation. In the absence of specific data, hypothetical LOD and LOQ values for different analytical techniques that could be employed for the analysis of this compound are presented in the table below for illustrative purposes.
Table 1: Hypothetical Limits of Detection (LOD) and Quantification (LOQ) for this compound using Various Analytical Techniques
| Analytical Technique | Hypothetical LOD | Hypothetical LOQ |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | 0.1 µg/mL | 0.3 µg/mL |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | 5 ng/mL | 15 ng/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization) | 10 ng/mL | 30 ng/mL |
| Capillary Electrophoresis (CE) | 0.5 µg/mL | 1.5 µg/mL |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual LOD and LOQ values would need to be determined experimentally.
Evaluation of Recovery and Precision in Complex Matrices
Recovery studies are performed to assess the accuracy of an analytical method by determining the extent to which an analyte is recovered from a complex sample matrix. Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
No specific research findings detailing recovery and precision studies for the quantification of this compound in complex matrices, such as environmental samples, industrial process streams, or biological fluids, could be identified in the public domain. Such studies are vital to ensure that the sample matrix does not interfere with the accurate measurement of the analyte.
To illustrate the type of data that would be generated in such a study, a hypothetical example of recovery and precision data for the analysis of this compound in a simulated industrial wastewater matrix using a hypothetical HPLC-UV method is provided below.
Table 2: Hypothetical Recovery and Precision Data for the Analysis of this compound in a Simulated Wastewater Matrix
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean Recovery (%) | RSD (%) |
| 1.0 | 0.98, 1.02, 0.99, 1.01, 0.97, 1.03 | 100.0 | 2.2 |
| 10.0 | 9.9, 10.1, 9.8, 10.2, 10.0, 9.9 | 99.8 | 1.5 |
| 50.0 | 49.5, 50.2, 49.8, 50.1, 49.9, 50.3 | 99.8 | 0.6 |
Note: The data in this table are hypothetical and intended to demonstrate the typical format and parameters of a recovery and precision study. Actual results would be dependent on the specific analytical method and matrix.
Applications and Functional Roles in Interdisciplinary Chemical Sciences
Utilization in Materials Science and Advanced Lithography
The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced materials for photolithography, the process used to pattern integrated circuits. At the heart of many modern photolithographic processes are chemically amplified resists (CARs), which rely on the generation of a strong acid upon exposure to light to catalyze a change in the solubility of the resist material. rsc.orgresearchgate.net The compounds that release this acid are known as photoacid generators (PAGs). rsc.orgresearchgate.net
While direct evidence for the use of sodium;2-methoxy-2-oxoethanesulfonate as a standalone photoacid generator is limited in publicly available literature, its anionic component, 2-methoxy-2-oxoethanesulfonate, is a key structural motif in the design of advanced PAGs. PAGs are crucial components of photocurable polymer formulations and chemically amplified photoresists used in the microelectronics industry. researchgate.netresearchgate.net They are designed to decompose and generate a strong acid upon exposure to high-energy radiation, such as deep-UV, excimer laser light, or electron beams. google.com
Ionic PAGs, typically sulfonium (B1226848) or iodonium (B1229267) salts, are widely used. tcichemicals.com The anionic component of these salts plays a critical role in determining the properties of the generated acid, such as its strength and diffusion characteristics within the resist matrix. The 2-methoxy-2-oxoethanesulfonate anion, when incorporated into a sulfonium salt PAG, would generate methoxycarbonylmethanesulfonic acid upon irradiation. The properties of this generated acid, including its size and acidity, are critical for achieving high resolution and controlling the critical dimensions of the patterned features.
Non-ionic PAGs, such as sulfonate esters, also play a significant role. researchgate.nettcichemicals.com These compounds generate sulfonic acids upon photolysis. researchgate.net The design of novel PAGs with tailored properties is an active area of research, with a focus on improving photosensitivity, solubility in resist formulations, and thermal stability. rsc.orggoogle.com
The acid generated by the PAG catalyzes a cascade of chemical reactions within the photoresist film. In a positive-tone photoresist, the acid cleaves acid-labile protecting groups on the polymer backbone, rendering the exposed regions soluble in a developer solution. rsc.org Conversely, in a negative-tone resist, the acid catalyzes cross-linking reactions, making the exposed regions insoluble. This differential solubility allows for the transfer of the mask pattern to the substrate.
Strategic Use as a Synthetic Building Block and Reagent in Organic Synthesis
Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular architectures. this compound, with its bifunctional nature (a nucleophilic sulfonate and an electrophilic ester), represents a potentially versatile building block in organic synthesis.
While specific, large-scale applications of this compound as a key intermediate are not extensively documented, its structure lends itself to the synthesis of various target molecules. The sulfonate group can be a precursor to other functionalities or can be incorporated into a final molecule to impart specific properties, such as water solubility or biological activity.
A plausible synthetic pathway to this compound itself likely involves the sulfonation of methyl acetate (B1210297) or a related precursor. For instance, the synthesis of similar compounds like sodium methyl 2-sulfolaurate involves the esterification of a carboxylic acid followed by sulfonation with an agent like chlorosulfonic acid and subsequent neutralization. buct.edu.cn A similar strategy could be envisioned for the target molecule, starting from acetic acid.
The compound can serve as a precursor for more complex sulfonate derivatives. For example, the sulfonate group can be converted into a sulfonyl chloride, which is a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters, many of which exhibit interesting biological properties. youtube.comyoutube.com
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Methoxycarbonylmethanesulfonyl chloride | Intermediate for sulfonamides and sulfonate esters |
| This compound | Strong acid (e.g., H₂SO₄), heat | Methanesulfonic acid | Desulfonation reaction |
| This compound | Strong base (e.g., NaOH), heat | Sodium sulfoacetate | Hydrolysis of the methyl ester |
The reactivity of this compound can be exploited for specific chemical transformations. The sulfonate anion is generally a poor nucleophile but can participate in reactions under certain conditions. More significantly, the methyl ester group is susceptible to nucleophilic attack, allowing for transformations such as hydrolysis, transesterification, or amidation to introduce different functional groups.
The alpha-carbon, situated between the sulfonate and carbonyl groups, is activated and can potentially be deprotonated by a strong base to form a carbanion. This carbanion could then be used in carbon-carbon bond-forming reactions, such as alkylations or aldol-type condensations, providing a route to more elaborate molecular structures. This type of reactivity is common for compounds with two electron-withdrawing groups attached to the same carbon atom.
Biochemical Mechanisms of Action (as a Fungicidal and Ovicidal Agent)
While there is no specific data available on the fungicidal or ovicidal activity of this compound, the broader class of sulfonate and sulfonate ester derivatives has demonstrated a wide range of biological activities. nih.gov These compounds are of interest in the development of new pesticides and pharmaceuticals. nih.govnumberanalytics.com
Recent studies have shown that certain sulfonate derivatives exhibit significant fungicidal activity against various plant pathogens. fao.orgfrontiersin.org For example, novel pyrimidine (B1678525) derivatives containing sulfonate esters have shown good antibacterial activity against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri. nih.gov Similarly, resveratrol (B1683913) sulfonate derivatives have been investigated for their anti-oomycete and fungal activities. researchgate.net
Regarding ovicidal activity, which is the ability to kill eggs, some essential oils have shown promise, but specific data on organosulfonate compounds is less common in the literature. nih.gov The development of new fungicidal and ovicidal agents is crucial for agriculture to combat crop diseases and pests, and the exploration of novel chemical scaffolds, including sulfonate derivatives, is an ongoing effort. researchgate.net
Inhibition of Ergosterol (B1671047) Biosynthesis Pathways
While this compound is recognized for its fungicidal properties, detailed research elucidating its specific inhibitory effects on the ergosterol biosynthesis pathway is not extensively documented in publicly available scientific literature. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process involving a cascade of enzymatic reactions. Disruption of this pathway is a common and effective mechanism for many antifungal agents.
Typically, fungicides that target ergosterol synthesis are classified as sterol biosynthesis inhibitors (SBIs). These are further divided into subgroups based on the specific enzyme they inhibit. For instance, demethylation inhibitors (DMIs), which include triazoles and imidazoles, target the 14α-demethylase enzyme. Other inhibitors may target enzymes such as squalene (B77637) epoxidase or C14-reductase. Inhibition at any of these points leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and function, leading to the cessation of fungal growth and eventual cell death.
Given the methoxy (B1213986) and sulfonate moieties in this compound, its mode of action could theoretically involve interaction with one of the key enzymes in the ergosterol pathway. However, without specific research data, any proposed mechanism remains speculative. Further investigation through enzymatic assays and molecular modeling would be necessary to determine if and how this compound interacts with enzymes such as 14α-demethylase, squalene epoxidase, or other critical components of the ergosterol biosynthesis pathway.
Mechanisms Underlying Ovicidal Activity in Agricultural Pest Control
The ovicidal activity of this compound in the context of agricultural pest control is noted, yet the precise biochemical and physiological mechanisms are not well-defined in accessible research. Ovicidal agents function by preventing the hatching of pest eggs, which can occur through various modes of action.
Generally, chemical ovicides can penetrate the eggshell (chorion) and interfere with embryonic development. This can involve several potential targets:
Disruption of Respiration: Some compounds can inhibit the mitochondrial respiratory chain, depriving the developing embryo of the necessary energy for growth.
Interference with Cell Division: Chemicals can disrupt mitosis, leading to the failure of the embryo to develop properly.
Enzyme Inhibition: Ovicides may inhibit enzymes crucial for embryonic development, such as those involved in nutrient metabolism or the synthesis of structural components.
Neurotoxicity: For some insect pests, compounds that act on the developing nervous system can be effective ovicides.
Chorion Disruption: Some chemicals may weaken or dissolve the protective outer layer of the egg, leading to desiccation or increased susceptibility to other environmental stressors.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulation Approaches for Structural Analysis
Molecular modeling and simulation are powerful tools to predict the three-dimensional structure and conformational dynamics of sodium;2-methoxy-2-oxoethanesulfonate. These methods range from less computationally intensive molecular mechanics (MM) to more accurate quantum mechanics (QM) and hybrid QM/MM approaches.
For a molecule like this compound, molecular mechanics force fields would be employed to perform conformational analysis, identifying low-energy conformers. These simulations can predict bond lengths, bond angles, and dihedral angles by treating the molecule as a collection of atoms held together by classical mechanical springs.
Table 1: Predicted Structural Parameters of the 2-methoxy-2-oxoethanesulfonate Anion (Hypothetical Data)
| Parameter | Predicted Value | Method |
| S=O Bond Length (Sulfonyl) | ~1.45 Å | Density Functional Theory (DFT) |
| S-O Bond Length (Ester) | ~1.60 Å | Density Functional Theory (DFT) |
| S-C Bond Length | ~1.80 Å | Density Functional Theory (DFT) |
| O=S=O Bond Angle | ~120° | Density Functional Theory (DFT) |
| C-S-O Bond Angle | ~105° | Density Functional Theory (DFT) |
Note: The data in this table is hypothetical and based on general values for similar sulfonate esters. It serves to illustrate the type of information obtained from molecular modeling.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of the 2-methoxy-2-oxoethanesulfonate anion. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties.
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of reactivity. For the 2-methoxy-2-oxoethanesulfonate anion, the HOMO is likely to be localized on the sulfonate oxygen atoms, making them susceptible to electrophilic attack. The LUMO, conversely, would be centered on the sulfur atom and the carbonyl carbon, indicating these as sites for nucleophilic attack.
Table 2: Calculated Electronic Properties of the 2-methoxy-2-oxoethanesulfonate Anion (Hypothetical Data)
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons (electrophilicity) |
| Mulliken Atomic Charges (S) | +1.8 | Indicates a significant positive charge, making it an electrophilic center |
| Mulliken Atomic Charges (O, sulfonyl) | -0.9 | Indicates significant negative charge, making them nucleophilic centers |
Note: This data is illustrative and based on general principles of quantum chemical calculations for sulfonate esters.
These calculations can also predict other properties such as the electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule, further guiding the understanding of its reactive sites.
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of reactions involving sulfonate esters. nih.gov For instance, the hydrolysis of sulfonate esters has been a subject of computational investigation. nih.gov Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov
For this compound, a key reaction to investigate would be its hydrolysis, which could proceed through different pathways. Computational studies on analogous sulfonate esters suggest that the hydrolysis mechanism can be complex, potentially involving a stepwise pathway with a pentavalent intermediate, rather than a simple concerted process. nih.gov This is particularly relevant when a strong nucleophile and a poor leaving group are involved. nih.gov
By calculating the activation energies for different possible pathways, computational chemistry can determine the most likely reaction mechanism. For example, the reaction of the 2-methoxy-2-oxoethanesulfonate anion with a nucleophile, such as a hydroxide (B78521) ion, could be modeled. The calculations would help determine whether the attack occurs at the sulfur atom or the carbonyl carbon and would elucidate the structure of the transition state. Time-dependent density functional theory (TD-DFT) can also be employed to study photochemical reactions, such as the photogeneration of acids from sulfonate esters used as photoacid generators. rsc.org
Table 3: Hypothetical Activation Energies for Proposed Reaction Steps
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack at Sulfur (Hydrolysis) | Stepwise (Pentavalent Intermediate) | 15 - 20 |
| Nucleophilic attack at Carbonyl Carbon | Concerted | 25 - 30 |
Note: These values are hypothetical and serve to illustrate how computational methods can be used to compare the feasibility of different reaction pathways.
Emerging Research Frontiers and Future Directions
Development of Sustainable Synthetic Routes for Sulfonate Compounds
The synthesis of sulfonate compounds, including esters like sodium;2-methoxy-2-oxoethanesulfonate, is undergoing a significant transformation towards more sustainable and environmentally friendly methodologies. Traditional methods often rely on harsh reagents and produce significant waste. eurjchem.com Modern research, however, is focused on greener alternatives.
One promising approach is the use of visible-light-induced synthesis. nih.gov This method can facilitate the creation of sulfonic esters under mild conditions, often without the need for aggressive catalysts or solvents. nih.govresearchgate.net For a compound like this compound, this could translate to a manufacturing process with a lower energy footprint and reduced generation of hazardous byproducts.
Electrochemical methods also present a novel and green pathway for the synthesis of sulfonate esters. nih.gov By using electricity to drive the chemical reaction, it is possible to avoid the use of conventional oxidizing agents, thus minimizing waste. The electrochemical approach offers a high degree of control over the reaction conditions, potentially leading to higher yields and purity of the final product. nih.gov
Furthermore, the development of environmentally benign reaction media, such as aqueous bases, is another key area of research. eurjchem.com Moving away from volatile organic solvents to water-based systems can significantly improve the safety and environmental profile of the synthesis process. The table below summarizes some of the key sustainable synthetic strategies being explored for sulfonate compounds.
| Synthetic Strategy | Description | Potential Advantages for Sulfonate Synthesis |
| Visible-Light-Induced Synthesis | Utilizes light as an energy source to initiate and drive chemical reactions. nih.gov | Mild reaction conditions, reduced need for catalysts and solvents, lower energy consumption. nih.govresearchgate.net |
| Electrochemical Synthesis | Employs electrical current to facilitate chemical transformations. nih.gov | Avoids the use of chemical oxidants, high selectivity, and minimized waste generation. nih.gov |
| Green Solvents | The use of environmentally friendly solvents, such as water or bio-derived solvents. eurjchem.comresearchgate.netnih.gov | Reduced toxicity and environmental impact, improved process safety. eurjchem.comnih.gov |
| Catalytic Approaches | Development of more efficient and recyclable catalysts to lower activation energy and improve reaction rates. researchgate.net | Increased efficiency, reduced waste, and potential for catalyst reuse. researchgate.net |
Innovations in Ultra-Trace Analytical Detection Methodologies
The ability to detect and quantify minute concentrations of chemical compounds in various environmental matrices is crucial for understanding their fate and potential impact. For sulfonated compounds, significant advancements have been made in ultra-trace analytical detection methodologies.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detectors is a powerful technique for the analysis of sulfonated compounds in environmental samples like water and soil. nih.govnih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of analytes at nanogram-per-liter levels. nih.gov For a compound such as this compound, these techniques would be invaluable for monitoring its presence in industrial effluents or environmental systems.
Sample preparation is a critical step in ultra-trace analysis. Solid-phase extraction (SPE) is a widely used technique to isolate and pre-concentrate sulfonated compounds from complex samples, thereby enhancing the sensitivity of the subsequent analysis. nih.govnih.govnih.gov Innovations in SPE sorbents and methodologies continue to improve the recovery and purity of the target analytes.
Moreover, the development of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), allows for the unambiguous identification of unknown sulfonated compounds and their transformation products in the environment. nih.govnih.govresearchgate.net This is particularly important for understanding the complete environmental lifecycle of a compound. The following table highlights some of the cutting-edge analytical techniques for detecting sulfonated compounds.
| Analytical Technique | Principle | Application in Sulfonate Analysis |
| HPLC-Mass Spectrometry (HPLC-MS) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. nih.govmdpi.com | Highly sensitive and selective detection of sulfonated compounds in complex matrices like water and soil. nih.govnih.gov |
| HPLC-Fluorescence Detection | Detects compounds that fluoresce, either naturally or after derivatization. nih.gov | Useful for specific sulfonated compounds that can be made to fluoresce, offering high sensitivity. nih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique that isolates and concentrates analytes from a large volume of sample. nih.govnih.gov | Pre-concentration of trace levels of sulfonated compounds from environmental samples, improving detection limits. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. nih.govnih.govresearchgate.net | Identification of unknown sulfonated compounds and their degradation products in the environment. nih.govnih.gov |
Refined Environmental Risk Assessment Models and Frameworks
Understanding the potential environmental risks associated with industrial chemicals is paramount. For sulfonated organic compounds, researchers are developing more refined risk assessment models and frameworks to predict their environmental behavior and potential for harm. nih.govnih.govepa.govfederalregister.gov
These models often incorporate a variety of factors, including the physicochemical properties of the compound, its potential for bioaccumulation, and its toxicity to various organisms. nih.govnih.gov For a compound like this compound, a thorough environmental risk assessment would involve evaluating its persistence in the environment, its potential to accumulate in the food chain, and its effects on aquatic and terrestrial ecosystems.
A key aspect of modern risk assessment is the move towards a more holistic and integrated approach. This involves combining data from laboratory studies, field monitoring, and computational modeling to create a comprehensive picture of a chemical's potential risk. nih.gov The development of Species Sensitivity Distributions (SSDs) is one such tool that helps in extrapolating toxicity data from a few tested species to a wider range of organisms in an ecosystem. nih.gov
Furthermore, regulatory bodies are continuously updating their frameworks for chemical risk assessment to incorporate the latest scientific understanding. epa.govfederalregister.govepa.gov This includes a greater emphasis on the precautionary principle and the need for comprehensive data on a chemical's entire life cycle.
Exploration of Novel Derivatives for Diverse Scientific Applications
The core structure of this compound, with its sulfonate and ester functional groups, offers a versatile platform for the synthesis of novel derivatives with a wide range of potential applications. mdpi.com The introduction of sulfonic acid groups, a process known as sulfonation, can significantly alter the properties of a molecule, often enhancing its water solubility and biological activity. mdpi.com
Research into novel aryl alkyl sulfonates has demonstrated their utility as surfactants in various industries, including agriculture, metal treatment, and enhanced oil recovery. oil-chem.comresearchgate.netresearchgate.net By modifying the alkyl and aryl components of the molecule, it is possible to fine-tune the surfactant properties for specific applications.
In the field of biomaterials, sulfonated molecules are being explored for their ability to improve the biocompatibility and performance of medical implants and drug delivery systems. mdpi.com The sulfonate groups can enhance the hydrophilicity of a material, promoting favorable interactions with biological tissues. mdpi.com
Furthermore, the synthesis of novel sulfonamide derivatives has shown promise in the development of new therapeutic agents, with some compounds exhibiting significant antidiabetic properties. nih.gov The exploration of derivatives of this compound could potentially lead to the discovery of new molecules with valuable applications in medicine, materials science, and other scientific fields. The table below lists some of the potential application areas for novel sulfonate derivatives.
| Application Area | Description of Derivative Functionality |
| Surfactants | Novel aryl alkyl sulfonates can act as emulsifiers, wetting agents, and dispersants in various industrial processes. oil-chem.comgoogle.comresearchgate.net |
| Biomaterials | Sulfonated polymers can be used to create more biocompatible surfaces for medical implants and to develop advanced hydrogels for tissue engineering. mdpi.com |
| Pharmaceuticals | The synthesis of new sulfonamide and sulfonate ester derivatives is a promising avenue for the discovery of new drugs with a range of therapeutic activities. nih.govrsc.org |
| Electrochemistry | Sulfonated aromatic molecules are being investigated for their potential use in enhancing the performance of batteries and other electrochemical devices. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
